molecular formula C14H18BFO3 B1289212 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 765916-70-9

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B1289212
CAS No.: 765916-70-9
M. Wt: 264.1 g/mol
InChI Key: ISGMOPAWLVDJJT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a chemical compound that features a fluorinated phenyl ring and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and pinacolborane.

    Borylation Reaction: The key step involves the borylation of the phenyl ring using a palladium-catalyzed cross-coupling reaction. This reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and typically requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boronate esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Aryl Derivatives: Formed through coupling reactions.

    Boronic Acids: Resulting from oxidation of the boronic ester group.

    Fluorinated Compounds: Produced via substitution reactions.

Scientific Research Applications

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its boronic ester and fluorinated phenyl groups.

    Pathways Involved: It can inhibit enzyme activity by forming reversible covalent bonds with active site residues or modulate receptor function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a fluorinated pyridine ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a fluorinated benzoate structure.

Uniqueness

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is unique due to its combination of a fluorinated phenyl ring and a boronic ester group, which imparts distinct reactivity and versatility in various chemical transformations and applications.

Properties

IUPAC Name

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-9(17)10-6-7-12(16)11(8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMOPAWLVDJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624161
Record name 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765916-70-9
Record name 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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